molecular formula C16H15Br2N3O2 B2500374 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1448062-86-9

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No. B2500374
CAS RN: 1448062-86-9
M. Wt: 441.123
InChI Key: FWUITPTXXZRVFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidinyl methanol with sulfonyl chlorides in the presence of a solvent and a base, as described in the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . This method could potentially be adapted for the synthesis of "(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone" by using the appropriate bromopyridinyl and piperidinyl starting materials.

Molecular Structure Analysis

The molecular structure of related compounds shows that piperidine rings can adopt a chair conformation, which is a common and stable conformation for six-membered rings . The dihedral angles between aromatic rings and piperidine rings in these compounds can vary, indicating that the spatial arrangement of these groups can influence the overall molecular geometry .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the presence of bromine atoms suggests that it could participate in further substitution reactions, given that bromine is a good leaving group. The piperidinyl methanone moiety could also be involved in reactions due to the presence of a reactive carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related structures. For example, the presence of intermolecular hydrogen bonds in the crystal structure of a related compound suggests that "this compound" may also form hydrogen bonds, which could affect its solubility and melting point . The crystallographic data of a related compound indicates that it crystallizes in the monoclinic space group, which could provide clues about the crystalline nature of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues: The synthesis of various piperidine and pyridine derivatives, similar to the compound , has been extensively studied. These compounds are characterized using various spectroscopic techniques, including FT-IR, NMR, and LCMS, and their structures are confirmed through crystal X-ray diffraction studies, indicating a focus on understanding their chemical and structural properties (Mallesha & Mohana, 2014) (Karthik et al., 2021).

Antimicrobial Activity

  • Potential in Antimicrobial Treatments: Research indicates that compounds similar to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone demonstrate antimicrobial activities. For instance, certain piperidine derivatives have shown efficacy against pathogenic bacterial and fungal strains, suggesting a potential application in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Neuroprotective Properties

  • Neuroprotective Effects: Some derivatives of piperidine have been found to possess neuroprotective effects. These effects are observed in in vitro studies using cell lines, indicating a potential application in the treatment of neurodegenerative diseases or as anti-ischemic stroke agents (Y. Zhong et al., 2020).

Anticancer Activity

  • Potential in Cancer Treatment: Piperidine derivatives have been synthesized and tested for their antiproliferative activity, particularly against leukemia cells. Certain compounds within this category have shown to inhibit the growth of human leukemia cells, suggesting potential applications in cancer therapy (K. Vinaya et al., 2011).

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUITPTXXZRVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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